molecular formula C5H9NOS B2503501 2-Oxa-8-thia-5-azaspiro[3.4]octane CAS No. 1515518-54-3

2-Oxa-8-thia-5-azaspiro[3.4]octane

Cat. No.: B2503501
CAS No.: 1515518-54-3
M. Wt: 131.19
InChI Key: TVDUUIKTRHYGSE-UHFFFAOYSA-N
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Description

2-Oxa-8-thia-5-azaspiro[3.4]octane is a spirocyclic compound that features a unique arrangement of oxygen, sulfur, and nitrogen atoms within its structure. This compound is part of the broader class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom. The presence of heteroatoms (oxygen, sulfur, and nitrogen) in the spirocyclic framework imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-thia-5-azaspiro[3.4]octane can be achieved through various synthetic routes. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-thia-5-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-Oxa-8-thia-5-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials, including photochromic and leuco dyes.

Mechanism of Action

The mechanism of action of 2-Oxa-8-thia-5-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of heteroatoms in the spirocyclic structure allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azaspiro[3.4]octane
  • 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane
  • 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester

Uniqueness

2-Oxa-8-thia-5-azaspiro[3.4]octane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure. This combination of heteroatoms imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-oxa-5-thia-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-2-8-5(6-1)3-7-4-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDUUIKTRHYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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